
3-Isopropoxy-N-(4-isopropoxybenzyl)aniline
Overview
Description
3-Isopropoxy-N-(4-isopropoxybenzyl)aniline is a specialty product for proteomics research . It has a molecular formula of C19H25NO2 and a molecular weight of 299.42 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. Its molecular weight is 299.42 .Scientific Research Applications
Synthesis and Pharmaceutical Applications
3-Isopropoxy-N-(4-isopropoxybenzyl)aniline is a compound with various scientific applications, particularly in the field of synthetic chemistry and pharmaceutical research. For instance, a study conducted by Zhang Qingwen (2011) described the practical synthesis of a structurally similar compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, emphasizing its robust process and potential for industrial production (Zhang Qingwen, 2011). Additionally, Srivastava et al. (2019) evaluated novel N-(4-phenoxybenzyl)aniline derivatives for their potential in treating Alzheimer's disease, highlighting the compound's inhibitory activity against human cholinesterases and Aβ aggregation (Srivastava et al., 2019).
Material Science and Photophysical Properties
In the field of material science, the compound's derivatives have been explored for their liquid crystalline properties. Sakagami et al. (2002) synthesized homologous series of 4-isopropoxy-N-(4- n -alkoxysalicylidene)anilines, studying their phase transitions and liquid crystalline phases (Sakagami et al., 2002). Furthermore, the photochemical properties of N-(4-dimethylaminobenzylidene)aniline were investigated by Ohta and Tokumaru (1975), who found that its triplet state exhibited phosphorescence under certain conditions (Ohta & Tokumaru, 1975).
Chemical Reactivity and Synthesis
Further research has delved into the synthesis and characterization of various aniline derivatives. For instance, Batista et al. (2017) conducted a study on the synthesis and characterization of 4-Acetyl-N-(4-methoxybenzylidene)aniline, which showed potential in pharmaceutical applications due to its structural similarity with commercial drugs (Batista et al., 2017). Additionally, Yeap et al. (2012) explored the synthesis of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines and examined their mesomorphic properties, highlighting the influence of molecular structure on phase transition temperatures (Yeap et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-propan-2-yloxy-N-[(4-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)21-18-10-8-16(9-11-18)13-20-17-6-5-7-19(12-17)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQCWRFVURINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



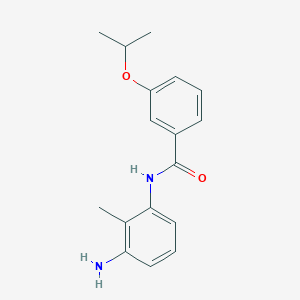
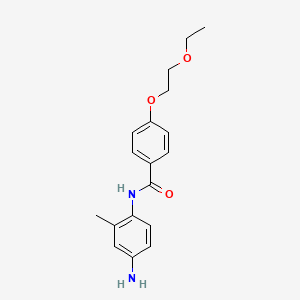
![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

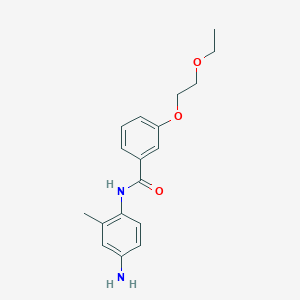
![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)
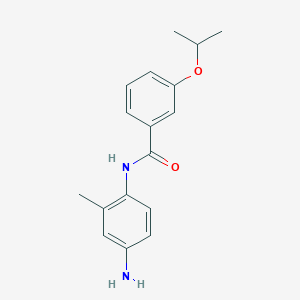
![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)

![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

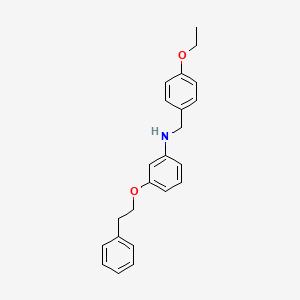
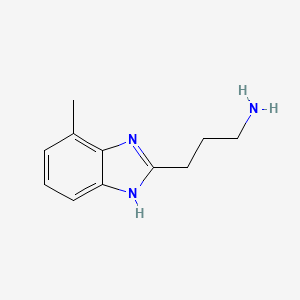
![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)